![molecular formula C17H17N3O B7470985 N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B7470985.png)
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein kinase C (PKC) isozymes. This compound has shown promising results in preclinical studies, and it has the potential to be used in the treatment of various diseases, including cancer and diabetes.
Mechanism of Action
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide works by inhibiting the activity of PKC isozymes, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. In addition, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can improve glucose uptake and insulin sensitivity in insulin-resistant cells by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
Biochemical and Physiological Effects:
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and the heart.
Advantages and Limitations for Lab Experiments
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKC isozymes, its anticancer effects in various cancer cell lines, and its ability to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. However, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, including the evaluation of its efficacy and safety in clinical trials, the identification of its molecular targets and signaling pathways, and the development of novel formulations and delivery methods. In addition, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide could be used in combination with other anticancer or antidiabetic drugs to enhance their efficacy and reduce their side effects. Finally, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide could be used as a tool compound to study the role of PKC isozymes in various cellular processes and diseases.
Synthesis Methods
The synthesis of N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the starting material, the formation of the indole ring, and the introduction of the pyridine and carboxamide groups. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Scientific Research Applications
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in vitro and in vivo, and it has shown potent inhibitory activity against various PKC isozymes, including PKCα, PKCβ, and PKCθ. This compound has been shown to have anticancer effects in several cancer cell lines, including breast, prostate, and lung cancer cells. N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.
properties
IUPAC Name |
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-15-14(8-12)9-16(19-15)17(21)20(2)11-13-4-3-7-18-10-13/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCIAGDESPBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)N(C)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
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